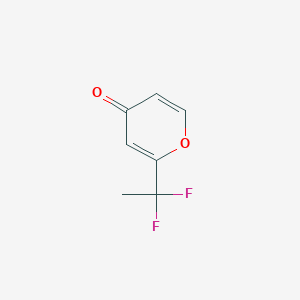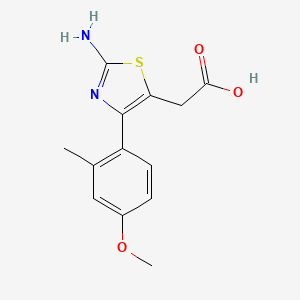
4-(4-Methylpiperazin-1-yl)pyridine-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(4-metilpiperazin-1-il)piridina-3-sulfónico es un compuesto orgánico con la fórmula molecular C10H15N3O3S. Es un derivado de la piridina y la piperazina, que presenta un grupo ácido sulfónico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-(4-metilpiperazin-1-il)piridina-3-sulfónico generalmente implica la reacción de 4-metilpiperazina con cloruro de piridina-3-sulfonilo. La reacción se lleva a cabo en presencia de una base, como la trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción generalmente se agita a temperatura ambiente durante varias horas para garantizar la conversión completa.
Métodos de producción industrial
En un entorno industrial, la producción de ácido 4-(4-metilpiperazin-1-il)piridina-3-sulfónico se puede escalar utilizando reactores más grandes y optimizando las condiciones de reacción para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo también puede mejorar la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-(4-metilpiperazin-1-il)piridina-3-sulfónico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo ácido sulfónico se puede sustituir por otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Cloruro de tionilo para convertir el grupo ácido sulfónico en un cloruro de sulfonilo, seguido de la reacción con nucleófilos.
Principales productos formados
Oxidación: Formación de derivados de sulfona.
Reducción: Formación de derivados de sulfonamida.
Sustitución: Formación de derivados de cloruro de sulfonilo.
Aplicaciones Científicas De Investigación
El ácido 4-(4-metilpiperazin-1-il)piridina-3-sulfónico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se ha investigado su potencial como sonda bioquímica.
Medicina: Se ha explorado su potencial terapéutico, particularmente en el tratamiento de ciertas enfermedades.
Industria: Se utiliza en el desarrollo de productos químicos especiales y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del ácido 4-(4-metilpiperazin-1-il)piridina-3-sulfónico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-(4-metilpiperazin-1-il)metilbenzoico: Estructura similar pero con un grupo ácido benzoico en lugar de un grupo ácido sulfónico de piridina.
3-(4-Metilpiperazin-1-il)anilina: Contiene un grupo anilina en lugar de un grupo ácido sulfónico de piridina.
Singularidad
El ácido 4-(4-metilpiperazin-1-il)piridina-3-sulfónico es único debido a la presencia de un anillo de piperazina y un grupo ácido sulfónico de piridina, que confieren distintas propiedades químicas y biológicas. Esta combinación de grupos funcionales lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C10H15N3O3S |
|---|---|
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C10H15N3O3S/c1-12-4-6-13(7-5-12)9-2-3-11-8-10(9)17(14,15)16/h2-3,8H,4-7H2,1H3,(H,14,15,16) |
Clave InChI |
DNFUEJVJLCENRE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804422.png)





![4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B11804466.png)






![(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11804517.png)
